molecular formula C16H17N3O2 B2720429 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide CAS No. 360791-53-3

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide

Cat. No.: B2720429
CAS No.: 360791-53-3
M. Wt: 283.331
InChI Key: FQLXKOCHDBPFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide (CAS: 360791-53-3) is a synthetic indole-containing propionamide derivative with a molecular formula of C₁₆H₁₇N₃O₂ and a molecular weight of 283.33 g/mol . Its structure combines a tryptamine-like indole moiety with a furan-substituted methyl group at the amide nitrogen.

Properties

IUPAC Name

2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLXKOCHDBPFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with indole-3-acetic acid, followed by amination to introduce the amino group . The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted indoles, furans, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound binds to the active site of EGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide with structurally related indole-based propionamides and tryptamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound N-furan-2-ylmethyl C₁₆H₁₇N₃O₂ 283.33 Furan ring introduces potential π-π interactions; moderate polarity
(S)-2-Amino-3-(1H-indol-3-yl)-N-phenylpropanamide N-phenyl C₁₇H₁₇N₃O ~279.3 (estimated) Aromatic phenyl group may enhance lipophilicity and CNS penetration
(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide N-methyl C₁₂H₁₅N₃O 217.27 Compact structure; reduced steric hindrance for receptor binding
2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide (S45) N-butylamino, N-cyclooctylethyl C₂₄H₃₅N₃O ~381.5 (estimated) Bulky cyclooctylethyl group likely reduces solubility but increases selectivity
N,N-Diisopropyltryptamine (DIPT) Diisopropylamine at ethyl side chain C₁₆H₂₄N₂ 244.38 Psychedelic tryptamine analog with reported hallucinogenic effects

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Furan vs. Phenyl Groups : The furan ring in the target compound offers a heteroaromatic system that may engage in hydrogen bonding or dipole interactions, contrasting with the purely hydrophobic phenyl group in the N-phenyl analog. This difference could influence binding to targets like serotonin receptors (5-HT) .
  • N-Methyl vs. In contrast, the furan-substituted variant (MW 283.33) may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Pharmacological Considerations

  • Comparison with Psychedelic Tryptamines: Unlike DIPT, which acts as a serotonin receptor agonist, the target compound lacks the ethylamine side chain critical for classical hallucinogenic activity .
  • Ureido-Substituted Analogs: lists propionamide derivatives with ureido groups (e.g., CP0439263), which show Ki >10,000 nM for unspecified targets. This highlights that minor structural changes (e.g., ureido vs. furan substitution) drastically alter binding affinities .

Biological Activity

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, with the CAS number 360791-53-3, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C16H17N3O2
  • Molecular Weight : 283.33 g/mol
  • IUPAC Name : 2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

The compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism positions it as a candidate for anticancer therapies.

Biological Activities

  • Anticancer Activity
    • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:
    Cell LineIC50 (µM)Mechanism of Action
    A3754.2Inhibition of cell proliferation
    HepG20.71Induction of apoptosis
    MCF-71.88Cell cycle arrest at S phase
    NCI-H4608.55Inhibition of EGFR signaling
    These results suggest that the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity
    • Preliminary studies have shown that this compound also possesses antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects in animal models, demonstrating potential in reducing inflammation markers and offering therapeutic benefits in inflammatory diseases.

Case Studies

  • Study on Anticancer Efficacy
    • A study conducted by Zhang et al. (2024) assessed the anticancer potential of various derivatives of indole-based compounds, including this compound. The study found that this compound exhibited notable antiproliferative effects on HepG2 and MCF-7 cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
  • Research on Mechanistic Insights
    • A computational docking study indicated that the binding affinity of the compound to EGFR was comparable to established inhibitors, suggesting its potential as a lead compound in drug development aimed at targeting EGFR-related malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.